molecular formula C15H28O2 B14635795 10-Undecenyl butyrate CAS No. 56195-37-0

10-Undecenyl butyrate

Cat. No.: B14635795
CAS No.: 56195-37-0
M. Wt: 240.38 g/mol
InChI Key: OYBYZUNTJFQBSP-UHFFFAOYSA-N
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Description

. It is an ester formed from the reaction of 10-undecen-1-ol and butyric acid. This compound is characterized by its unique structure, which includes a long hydrocarbon chain with a terminal double bond and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

10-Undecenyl butyrate can be synthesized through the esterification reaction between 10-undecen-1-ol and butyric acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

10-Undecenyl butyrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

10-Undecenyl butyrate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 10-undecenyl butyrate involves its interaction with various molecular targets and pathways. The ester functional group can undergo hydrolysis to release butyric acid, which is known to have several biological effects. Butyric acid acts as an inhibitor of histone deacetylases (HDACs), leading to changes in gene expression and modulation of inflammatory pathways . Additionally, the long hydrocarbon chain with a terminal double bond allows for interactions with cell membranes, potentially affecting membrane fluidity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Undecenyl butyrate is unique due to its combination of a long hydrocarbon chain with a terminal double bond and an ester functional group. This structure imparts specific chemical reactivity and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

56195-37-0

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

undec-10-enyl butanoate

InChI

InChI=1S/C15H28O2/c1-3-5-6-7-8-9-10-11-12-14-17-15(16)13-4-2/h3H,1,4-14H2,2H3

InChI Key

OYBYZUNTJFQBSP-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCCCCCCCCCC=C

Origin of Product

United States

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